molecular formula C11H19N5O B1480595 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one CAS No. 2098110-22-4

1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one

Cat. No. B1480595
CAS RN: 2098110-22-4
M. Wt: 237.3 g/mol
InChI Key: YMHKHQUKZUMBSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . Attached to this ring is a 1,2,3-triazole group, another common feature in medicinal chemistry known for its stability and versatility .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperidine and 1,2,3-triazole rings, along with the aminomethyl and propanone groups. The exact three-dimensional structure would depend on the specific stereochemistry of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amine and ketone functional groups, which are common sites of reactivity in organic molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine and ketone groups could impact its solubility, while the cyclic structures could influence its stability .

Scientific Research Applications

1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one is an important tool for scientific research, as it can be used to study the structure and function of various proteins and other biomolecules. For example, this compound has been used to study the structure of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds in the body. This compound has also been used to study the structure of various proteins involved in signal transduction pathways, such as the G-protein coupled receptors. Additionally, this compound has been used to study the structure of enzymes involved in DNA replication and transcription.

Mechanism of Action

Advantages and Limitations for Lab Experiments

1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one is a useful tool for scientific research, as it can be used to study the structure and function of various proteins and other biomolecules. The advantages of using this compound in laboratory experiments include its low cost and ease of synthesis. Additionally, this compound can be used to study the structure of proteins and other biomolecules in a controlled environment. The main limitation of using this compound in laboratory experiments is that its effects may not be representative of the effects of other compounds.

Future Directions

1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one is a useful tool for scientific research, and its potential applications are still being explored. Potential future directions for the use of this compound include its use in the development of new drugs and other biologically active molecules, as well as its use in studying the structure and function of various proteins and other biomolecules. Additionally, this compound could be used to study the structure of enzymes involved in DNA replication and transcription, as well as to study the structure of various G-protein coupled receptors. Finally, this compound could be used to study the structure and function of various enzymes involved in drug metabolism.

Safety and Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Biochemical Analysis

Biochemical Properties

1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . Additionally, it binds to specific proteins, altering their conformation and activity, which can lead to changes in cellular processes . The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target biomolecules .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation . Furthermore, it affects gene expression by binding to transcription factors and altering their activity, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . Additionally, this compound impacts cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors . For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can activate or inhibit receptors by binding to their ligand-binding domains, leading to changes in downstream signaling pathways . These interactions result in alterations in gene expression, enzyme activity, and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, such as alterations in cell proliferation and apoptosis . These long-term effects are likely due to the compound’s ability to modulate gene expression and enzyme activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, it can induce toxic effects, such as liver and kidney damage, due to its interaction with metabolic enzymes and the production of reactive metabolites . Additionally, threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects on cellular function and metabolism .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 enzymes, which play a crucial role in its metabolism . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites . Additionally, this compound can influence metabolic flux by altering the activity of key metabolic enzymes, thereby affecting the levels of metabolic intermediates and end products . The interactions with cofactors, such as NADPH, are also essential for the compound’s metabolic activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . For instance, this compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux . Additionally, it can bind to plasma proteins, such as albumin, which influence its distribution and accumulation in tissues . The localization of this compound within specific cellular compartments is also determined by its interactions with intracellular transport proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . For example, it can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and influence gene expression . Additionally, its localization to the mitochondria can impact mitochondrial function and cellular metabolism . The subcellular distribution of this compound is essential for its biochemical and cellular effects .

properties

IUPAC Name

1-[3-[4-(aminomethyl)triazol-1-yl]piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O/c1-2-11(17)15-5-3-4-10(8-15)16-7-9(6-12)13-14-16/h7,10H,2-6,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHKHQUKZUMBSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC(C1)N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one
Reactant of Route 2
1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one
Reactant of Route 3
1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one
Reactant of Route 4
1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one
Reactant of Route 5
1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one
Reactant of Route 6
1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.